molecular formula C16H16N2OS B2728963 N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide CAS No. 59146-85-9

N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide

Cat. No. B2728963
CAS RN: 59146-85-9
M. Wt: 284.38
InChI Key: WTHFYGYKFAIQEO-UHFFFAOYSA-N
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Description

“N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide” is a type of benzoic acid . It is also known as a dimethoxybenzene.


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
  • Methods : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antifungal Activity

  • Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide, a synthetic thiourea derivative, has been studied .
  • Methods : The study involved testing the compound’s activity against different bacteria .
  • Results : The study reported the antifungal activity of the compound, but the specific results are not provided in the search results .

Anticancer Activity

  • Application Summary : N-(phenylcarbamothioyl)-benzamide derivatives have been synthesized with the aim to develop new anticancer compounds .
  • Methods : The specific methods of synthesis and application are not provided in the search results .
  • Results : The specific results of the study are not provided in the search results .

Antifungal Interaction

  • Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide (BTU-01), a synthetic thiourea derivative, has been studied against Cryptococcus neoformans .
  • Methods : The study involved testing the compound’s activity on planktonic and biofilm cells of C. neoformans .
  • Results : The study reported the antifungal activity of the compound, but the specific results are not provided in the search results .

Docking and DFT Study

  • Application Summary : A study reported the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide .
  • Methods : The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The compound was characterized by single crystal XRD analysis .
  • Results : The study reported the synthesis and characterization of the compound, but the specific results are not provided in the search results .

Antibacterial and Antifungal Activity

  • Application Summary : A study reported the antibacterial and antifungal activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines .
  • Methods : The specific methods of synthesis and application are not provided in the search results .
  • Results : The specific results of the study are not provided in the search results .

Antifungal Interaction with Amphotericin B

  • Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide (BTU-01), a synthetic thiourea derivative, has been studied against Cryptococcus neoformans. The study reported for the first time the antifungal activity of BTU-01, alone and combined with Amphotericin B, on planktonic and biofilm cells of C. neoformans .
  • Methods : The specific methods of synthesis and application are not provided in the search results .
  • Results : The specific results of the study are not provided in the search results .

Docking and DFT Study

  • Application Summary : A study reported the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .
  • Methods : The compound was characterized by single crystal XRD analysis .
  • Results : The study reported the synthesis and characterization of the compound, but the specific results are not provided in the search results .

Antibacterial and Antifungal Activity

  • Application Summary : A study reported the antibacterial and antifungal activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines .
  • Methods : The specific methods of synthesis and application are not provided in the search results .
  • Results : The specific results of the study are not provided in the search results .

properties

IUPAC Name

N-(2-phenylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-15(14-9-5-2-6-10-14)18-16(20)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFYGYKFAIQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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